molecular formula C26H24N6O B4079599 6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4079599
M. Wt: 436.5 g/mol
InChI Key: MLFGBRJOEZKOAC-UHFFFAOYSA-N
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Description

6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrano ring fused with a pyrazole ring, and various substituents such as amino, tert-butyl, diphenylpyrazol, and carbonitrile groups. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

    Formation of the pyrano ring: The pyrazole intermediate is then reacted with an aldehyde and a β-ketoester under basic conditions to form the pyrano ring.

    Introduction of substituents: The tert-butyl, diphenylpyrazol, and carbonitrile groups are introduced through various substitution reactions.

Chemical Reactions Analysis

6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbonitrile groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

    6-Amino-3-tert-butyl-4-(2,6-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a dichlorophenyl group instead of the diphenylpyrazol group.

    6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a dimethoxyphenyl group instead of the diphenylpyrazol group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical and biological properties.

Properties

IUPAC Name

6-amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-26(2,3)23-21-20(18(14-27)24(28)33-25(21)30-29-23)19-15-32(17-12-8-5-9-13-17)31-22(19)16-10-6-4-7-11-16/h4-13,15,20H,28H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFGBRJOEZKOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-Amino-3-tert-butyl-4-(1,3-diphenylpyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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